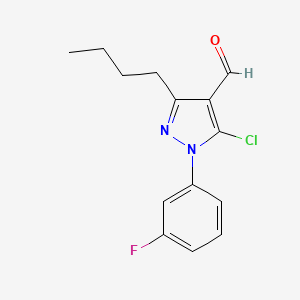

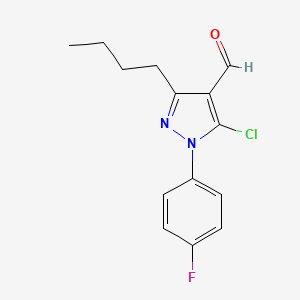

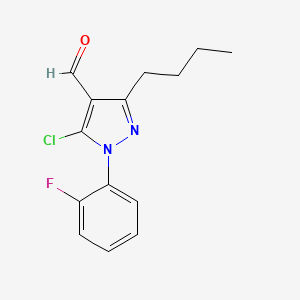

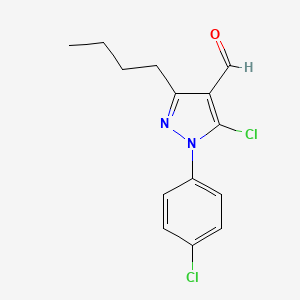

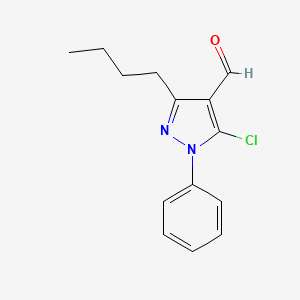

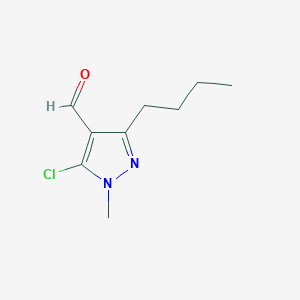

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

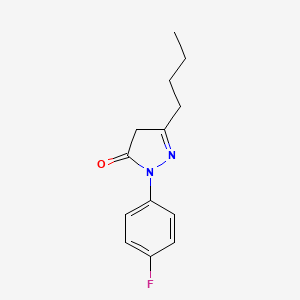

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

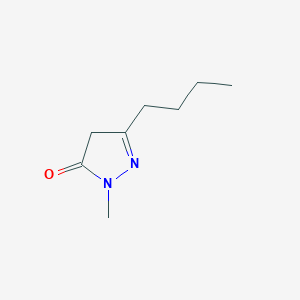

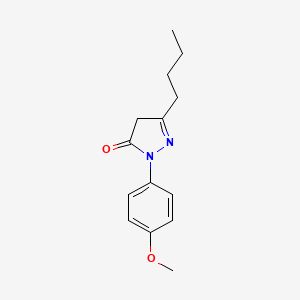

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound can be synthesized from 3-methyl-1-phenyl-5-pyrazolone .Molecular Structure Analysis

The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential in combating various microbial infections. It has shown promising results in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this pyrazole derivative has been evaluated using assays like the DPPH free radical-scavenging assay. Its ability to neutralize free radicals suggests its use as an antioxidant in pharmaceutical formulations .

Anticancer Potential

Compounds with the pyrazole moiety have been associated with anticancer activities. This particular derivative could be explored for its efficacy against various cancer cell lines, potentially leading to the development of new cancer therapies .

COVID-19 Protease Inhibition

Recent studies have indicated that similar compounds can bind to the COVID-19 main protease, suggesting that this derivative might be used in the design of drugs aimed at treating or preventing COVID-19 by inhibiting viral replication .

Mécanisme D'action

Target of Action

Similar compounds, such as 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde, have been used in the synthesis of derivatives with potential anticonvulsant properties

Mode of Action

It’s worth noting that pyrazole derivatives often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst. The process involves oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide spectrum of biological activities . For instance, they can inhibit the corrosion of mild steel in an acidic environment .

Result of Action

Similar compounds have shown potential anticonvulsant properties

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. For instance, the compound’s inhibitory effect on mild steel corrosion was observed in an acidic environment . The temperature and concentration of the compound can also affect its protective efficiency .

Propriétés

IUPAC Name |

3-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-2-3-9-13-12(10-18)14(15)17(16-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAIBCFTQPAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)